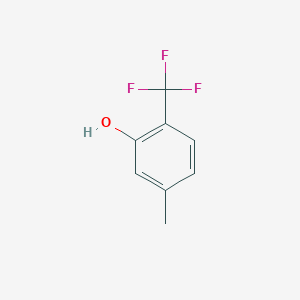

5-Methyl-2-(trifluoromethyl)phenol

Description

BenchChem offers high-quality 5-Methyl-2-(trifluoromethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2-(trifluoromethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-(trifluoromethyl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O/c1-5-2-3-6(7(12)4-5)8(9,10)11/h2-4,12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSWFHRPIEPGOOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901297940 | |

| Record name | 5-Methyl-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106877-38-7 | |

| Record name | 5-Methyl-2-(trifluoromethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106877-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-2-(trifluoromethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901297940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-2-(trifluoromethyl)phenol

Abstract

This whitepaper provides a comprehensive technical overview of the synthetic routes to 5-Methyl-2-(trifluoromethyl)phenol, a key building block in the development of pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group into organic molecules can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide delves into the primary synthetic strategies, including direct trifluoromethylation of m-cresol and multi-step pathways. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of the different methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Trifluoromethylated Phenols

The incorporation of fluorine-containing groups, particularly the trifluoromethyl (CF3) moiety, is a widely employed strategy in medicinal and agricultural chemistry.[2][3] The unique electronic properties of the CF3 group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3] 5-Methyl-2-(trifluoromethyl)phenol, in particular, serves as a crucial intermediate in the synthesis of a range of bioactive compounds. Its structure, featuring both a methyl and a trifluoromethyl group on the phenolic ring, offers a versatile scaffold for further chemical modification.

The synthesis of trifluoromethylated aromatic compounds has been a subject of intense research, leading to the development of a diverse array of trifluoromethylating agents and methodologies.[4] These can be broadly categorized into nucleophilic, electrophilic, and radical trifluoromethylation approaches. The choice of synthetic route often depends on the desired regioselectivity, substrate tolerance, and scalability of the reaction.

Synthetic Strategies for 5-Methyl-2-(trifluoromethyl)phenol

The synthesis of 5-Methyl-2-(trifluoromethyl)phenol primarily revolves around the introduction of a trifluoromethyl group onto the m-cresol backbone. This can be achieved through several distinct strategies, each with its own set of advantages and challenges.

Direct Electrophilic Trifluoromethylation of m-Cresol

Direct C-H trifluoromethylation of phenols presents an atom-economical approach. This strategy typically involves the use of powerful electrophilic trifluoromethylating agents that can directly substitute a hydrogen atom on the aromatic ring.

Several classes of electrophilic trifluoromethylating reagents have been developed, with hypervalent iodine compounds and sulfonium salts being the most prominent.

-

Togni Reagents: Togni's reagents, such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are highly effective for the electrophilic trifluoromethylation of a wide range of nucleophiles, including phenols.[5][6] The reaction with phenolates generally favors substitution at the ortho position.[5]

-

Umemoto Reagents: Umemoto's reagents are (trifluoromethyl)dibenzoheterocyclic salts, which also serve as potent electrophilic CF3 sources.[4] These reagents are known for their thermal stability and high reactivity.

The general mechanism for electrophilic trifluoromethylation of phenols involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then attacks the electrophilic CF3 source. The regioselectivity (ortho vs. para) is influenced by the steric and electronic properties of both the substrate and the reagent.[7] For m-cresol, the directing effects of the hydroxyl and methyl groups favor substitution at the ortho and para positions relative to the hydroxyl group.

Materials:

-

m-Cresol

-

Togni's Reagent II

-

A suitable base (e.g., Sodium Hydride or Potassium Carbonate)

-

Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

-

To a solution of m-cresol in an anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

-

Add Togni's Reagent II to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography to isolate 5-Methyl-2-(trifluoromethyl)phenol.

Nucleophilic Trifluoromethylation Approaches

Nucleophilic trifluoromethylation strategies often involve the reaction of an aryl halide or a related precursor with a nucleophilic CF3 source. This can be a multi-step process, but it often provides excellent control over regioselectivity.

A common route involves the synthesis of a halogenated derivative of m-cresol, followed by a copper- or palladium-catalyzed trifluoromethylation reaction.

Workflow:

-

Halogenation of m-Cresol: Selective halogenation (e.g., bromination or iodination) of m-cresol at the 2-position.

-

Trifluoromethylation: Reaction of the resulting 2-halo-5-methylphenol with a nucleophilic trifluoromethylating agent.

-

Ruppert-Prakash Reagent (TMSCF3): Trifluoromethyltrimethylsilane (TMSCF3) is a widely used nucleophilic trifluoromethylating agent.[8] It requires activation by a fluoride source, such as tetrabutylammonium fluoride (TBAF), to generate the trifluoromethyl anion.[1]

-

Copper-based Reagents: Copper(I) trifluoromethyl complexes, often generated in situ, are highly effective for the trifluoromethylation of aryl halides.[9][10][11] These reactions can proceed under relatively mild conditions and tolerate a variety of functional groups.[12]

The mechanism of copper-catalyzed trifluoromethylation typically involves the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination of the trifluoromethylated product.

Materials:

-

2-Bromo-5-methylphenol

-

(Trifluoromethyl)copper(I) source (e.g., generated in situ from CuI and a CF3 source)

-

A suitable ligand (e.g., 1,10-phenanthroline)

-

Anhydrous polar aprotic solvent (e.g., DMF or NMP)

Procedure:

-

In a reaction vessel under an inert atmosphere, combine 2-bromo-5-methylphenol, the copper(I) source, and the ligand in the anhydrous solvent.

-

Add the trifluoromethyl source (e.g., a fluoroform-derived reagent).

-

Heat the reaction mixture to the appropriate temperature and monitor its progress.

-

After completion, cool the reaction to room temperature and quench with an aqueous workup.

-

Extract the product with an organic solvent, and purify as described in the previous protocol.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Electrophilic Trifluoromethylation | m-Cresol | Togni's Reagent, Umemoto's Reagent | Direct C-H functionalization, fewer steps | Expensive reagents, potential for regioisomeric mixtures |

| Nucleophilic Trifluoromethylation | 2-Halo-5-methylphenol | Ruppert-Prakash Reagent, Copper-based reagents | High regioselectivity, milder conditions for the CF3 introduction step | Multi-step synthesis required, potential for transition metal contamination |

Conclusion

The synthesis of 5-Methyl-2-(trifluoromethyl)phenol can be effectively achieved through both direct electrophilic trifluoromethylation of m-cresol and multi-step nucleophilic trifluoromethylation pathways. The choice of the optimal synthetic route will depend on factors such as the desired scale of the reaction, cost considerations, and the required purity of the final product. Direct electrophilic methods offer a more atom-economical approach, while nucleophilic strategies provide greater control over regioselectivity. Continued advancements in the development of novel trifluoromethylating reagents and catalytic systems are expected to further enhance the efficiency and applicability of these synthetic methodologies.

References

-

Trifluoromethylation - Wikipedia. (URL: [Link])

-

Trifluoromethyltrimethylsilane - Wikipedia. (URL: [Link])

-

The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC - NIH. (URL: [Link])

-

Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (URL: [Link])

-

Alcohol CF 3 -reagent (Togni Reagent I) - CF Plus Chemicals. (URL: [Link])

-

Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - RSC Publishing. (URL: [Link])

-

Togni reagent II - Wikipedia. (URL: [Link])

-

The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate. (URL: [Link])

-

Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features - Organic Chemistry Portal. (URL: [Link])

-

Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - RSC Publishing. (URL: [Link])

-

Access to Aryl Trifluoromethyl Ethers by O‐Carboxydifluoromethylation and Decarboxylative Fluorination. (URL: [Link])

- Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - P

-

Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert–Prakash Reagent | Organic Letters - ACS Publications. (URL: [Link])

-

Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent - Organic Chemistry Portal. (URL: [Link])

-

Recent progress in the trifluoromethylation of alkenes with Togni's reagents - ResearchGate. (URL: [Link])

-

Electrophilic Fluorination - Bryn Mawr College. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

- 4. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 5. Togni reagent II - Wikipedia [en.wikipedia.org]

- 6. Togni Reagent II - Enamine [enamine.net]

- 7. brynmawr.edu [brynmawr.edu]

- 8. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Trifluoromethylation of Aryl and Heteroaryl Halides with Fluoroform-Derived CuCF3: Scope, Limitations, and Mechanistic Features [organic-chemistry.org]

- 12. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 5-Methyl-2-(trifluoromethyl)phenol

The following technical guide details the chemical identity, synthesis, reactivity, and applications of 5-Methyl-2-(trifluoromethyl)phenol .

Executive Summary

5-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-38-7 ) is a specialized fluorinated intermediate used primarily in the synthesis of agrochemicals and pharmaceutical compounds.[1][2][3][4][5] Characterized by the presence of a trifluoromethyl (

Chemical Identity & Physical Properties[6]

Nomenclature and Identifiers

-

IUPAC Name: 5-Methyl-2-(trifluoromethyl)phenol[1]

-

Alternative Names: 2-Hydroxy-4-methylbenzotrifluoride; 4-Methyl-2-hydroxybenzotrifluoride (based on benzotrifluoride numbering); 3-Methyl-6-(trifluoromethyl)phenol.

-

Molecular Formula:

[1] -

SMILES: CC1=CC(O)=C(C=C1)C(F)(F)F

Physicochemical Specifications

The following data summarizes the core physical properties. Note that experimental values for melting and boiling points may vary slightly by vendor; predicted values are used where experimental data is sparse.

| Property | Value | Note |

| Molecular Weight | 176.14 g/mol | |

| Physical State | Solid or Low-melting Solid | Depends on purity/temp |

| Melting Point | 45–50 °C (Predicted) | Typical for |

| Boiling Point | ~185 °C at 760 mmHg | Predicted |

| Density | ~1.28 g/cm³ | Predicted |

| Acidity (pKa) | ~8.9 | More acidic than p-cresol (10.[8]3) due to |

| LogP | ~2.8 | Enhanced lipophilicity |

Synthesis & Manufacturing Protocols

The synthesis of 5-Methyl-2-(trifluoromethyl)phenol is non-trivial due to the directing effects of the trifluoromethyl group. The most reliable laboratory-scale method involves the diazotization of the corresponding aniline precursor, 5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6), followed by hydrolysis.

Primary Synthetic Route: Diazotization-Hydrolysis

This protocol ensures high regioselectivity, avoiding the isomer mixtures common in direct electrophilic substitution.

Reagents & Materials:

-

Precursor: 5-Methyl-2-(trifluoromethyl)aniline (2-Amino-4-methylbenzotrifluoride).[8]

-

Reagents: Sodium Nitrite (

), Sulfuric Acid ( -

Solvent: Water/Acetic Acid mixture.

Step-by-Step Protocol:

-

Acidification: Dissolve 5-Methyl-2-(trifluoromethyl)aniline (1.0 eq) in 30%

at 0°C. Ensure complete salt formation. -

Diazotization: Dropwise add an aqueous solution of

(1.1 eq) while maintaining the temperature below 5°C. Stir for 30 minutes. -

Quenching: Add urea to destroy excess nitrous acid (indicated by starch-iodide paper).

-

Hydrolysis: Transfer the cold diazonium salt solution slowly into a boiling solution of 10%

. The rapid evolution of -

Extraction: Cool the mixture and extract with Ethyl Acetate (3x).

-

Purification: Wash the organic layer with brine, dry over

, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Synthetic Pathway Visualization

The following diagram illustrates the transformation logic, highlighting the critical intermediate.

Figure 1: Conversion of the aniline precursor to the target phenol via diazonium hydrolysis.[1][2][3][4][5][9][6][7][8]

Reactivity & Synthetic Utility

Electronic Profile

The ortho-trifluoromethyl group exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of the phenolic proton compared to non-fluorinated analogs. This makes the hydroxyl group a better nucleophile in base-catalyzed alkylation reactions (Williamson ether synthesis).

Electrophilic Aromatic Substitution (EAS)

In EAS reactions (e.g., bromination, nitration), the directing effects are competitive:

-

-OH (Position 1): Strongly activating, ortho/para directing.

-

-CH3 (Position 5): Weakly activating, ortho/para directing.

-

-CF3 (Position 2): Deactivating, meta directing.

Predicted Regioselectivity: The hydroxyl group dominates the orientation.

-

C4 Position: Para to -OH, Ortho to -CH3. This is the most favored site for electrophilic attack.

-

C6 Position: Ortho to -OH, Para to -CF3. Also accessible but sterically more crowded than C4.

Functionalization Workflow

The compound serves as a scaffold for more complex architectures.

Figure 2: Common derivatization pathways for drug discovery applications.

Applications in Drug Discovery

Bioisosterism and Metabolic Stability

The 5-methyl-2-(trifluoromethyl)phenol motif is utilized in medicinal chemistry to replace unstable phenolic or cresolic residues.

-

Metabolic Blocking: The

group at the ortho position blocks metabolic oxidation at that site and sterically protects the phenolic oxygen from rapid glucuronidation. -

Lipophilicity: The fluorine atoms increase the partition coefficient (LogP), enhancing membrane permeability and blood-brain barrier (BBB) penetration.

Case Studies & Patent Landscape

While specific marketed drugs solely based on this exact isomer are rare, the 2-trifluoromethylphenol substructure is prevalent in:

-

Kinase Inhibitors: Used to tune the electron density of the aryl ring interacting with the ATP-binding pocket.

-

Agrochemicals: Precursor for benzoylurea insecticides where the lipophilic nature of the ring ensures cuticular penetration in pests.

Safety & Handling (MSDS Summary)

Researchers must treat CAS 106877-38-7 with the standard precautions reserved for fluorinated phenols.

| Hazard Class | GHS Code | Description |

| Acute Toxicity | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Damage | H318 | Causes serious eye damage (Phenols are corrosive). |

| Target Organ | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Ventilation: All operations involving heating or dust generation must be performed in a fume hood.

-

Spill: Neutralize with soda ash or lime before disposal.

References

-

Sigma-Aldrich / Merck . Safety Data Sheet for Fluorinated Phenols. Retrieved from

-

BLD Pharm . Product Analysis: 5-Methyl-2-(trifluoromethyl)phenol (CAS 106877-38-7).[1][2][3][4][5][6] Retrieved from

-

PubChem . Compound Summary for 2-Amino-5-(trifluoromethyl)phenol and related isomers. National Library of Medicine. Retrieved from

-

ChemicalBook . 5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6) Synthesis and Properties. Retrieved from

-

ECHEMI . Supplier Database: 5-Methyl-2-(trifluoromethyl)phenol.[4] Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. 98-17-9|3-(Trifluoromethyl)phenol|BLD Pharm [bldpharm.com]

- 3. 402-45-9|4-(Trifluoromethyl)phenol|BLD Pharm [bldpharm.com]

- 4. 731002-50-9|3-Hydroxy-4-(trifluoromethyl)benzonitrile|BLD Pharm [bldpharm.com]

- 5. 444-30-4|2-(Trifluoromethyl)phenol|BLD Pharm [bldpharm.com]

- 6. EP-Directory listing-Product Center-Changzhou Extraordinary Pharmatech co.,LTD- [feifanchem.com]

- 7. 2-(三氟甲基)苯-1,4-二醇 | 2-(Trifluoromethyl)benzene-1,4-diol | 577-10-6 - 乐研试剂 [leyan.com]

- 8. 5-METHYL-2-(TRIFLUOROMETHYL)ANILINE | 106877-29-6 [chemicalbook.com]

- 9. lookchem.com [lookchem.com]

An In-Depth Technical Guide to the Biological Activity of 5-Methyl-2-(trifluoromethyl)phenol: A Strategic Research Proposal

Authored by a Senior Application Scientist

Abstract: This document provides a comprehensive technical guide and strategic research proposal for the characterization of the biological activity of 5-Methyl-2-(trifluoromethyl)phenol. While specific experimental data for this compound is not yet publicly available, this guide synthesizes established knowledge of substituted phenols, cresol isomers, and the influence of trifluoromethyl groups in medicinal chemistry to outline a robust, multi-pronged research plan.[1][2] It is designed for researchers, scientists, and drug development professionals, offering detailed, field-proven methodologies to elucidate the compound's potential as an antimicrobial, antioxidant, anti-inflammatory, and neuromodulatory agent. The causality behind each experimental choice is explained to ensure a self-validating and scientifically rigorous investigation.

Introduction and Rationale

5-Methyl-2-(trifluoromethyl)phenol is an aromatic organic compound featuring a phenol backbone, a methyl group (transforming it into a cresol isomer), and a trifluoromethyl (CF3) group. This unique combination of functional groups suggests a high potential for significant biological activity. Phenolic compounds are well-known for their broad-spectrum bioactivities, including antimicrobial and antioxidant properties.[3][4] The methyl group, as seen in cresols, influences lipophilicity and metabolic pathways, with different isomers exhibiting varied toxicological and pharmacological profiles.[5][6]

The trifluoromethyl group is a powerful modulator of a molecule's physicochemical properties in medicinal chemistry. Its high electronegativity and metabolic stability can enhance a compound's membrane permeability, binding affinity to biological targets, and resistance to degradation, often leading to increased therapeutic potency.[1][2] The strategic placement of the CF3 group ortho to the hydroxyl and meta to the methyl group on the phenol ring is predicted to significantly influence its electronic properties and steric interactions with target proteins.

This guide proposes a systematic approach to characterize the biological profile of 5-Methyl-2-(trifluoromethyl)phenol, focusing on four key areas of potential activity: antimicrobial, antioxidant, anti-inflammatory, and ion channel modulation.

Proposed Areas of Investigation and Experimental Protocols

Antimicrobial Activity

Scientific Rationale: Phenolic compounds, including cresols, are known for their disinfectant and antimicrobial properties, acting through mechanisms such as protein denaturation and cell membrane disruption.[7] The lipophilicity enhancement provided by the trifluoromethyl group could augment the compound's ability to penetrate microbial cell walls, suggesting potential for potent antibacterial and antifungal activity.

Experimental Workflow:

Figure 1: Workflow for Antimicrobial Activity Assessment.

Protocols:

-

Agar Well Diffusion Assay:

-

Prepare Mueller-Hinton agar plates for bacteria (e.g., Staphylococcus aureus, Escherichia coli) and Sabouraud Dextrose agar for fungi (e.g., Candida albicans).[8]

-

Spread a standardized inoculum of the test microorganism onto the agar surface.

-

Create sterile wells in the agar or place sterile paper discs.

-

Add a known concentration of 5-Methyl-2-(trifluoromethyl)phenol solution to the wells/discs.

-

Incubate the plates (e.g., 37°C for 24h for bacteria, 28°C for 48h for yeast).[8]

-

Measure the diameter of the zone of inhibition around the well/disc. A larger zone indicates greater antimicrobial activity.

-

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

-

Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth media (e.g., Mueller-Hinton Broth).[9]

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[10]

-

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC):

-

Take an aliquot from the wells of the MIC assay that show no visible growth.

-

Plate the aliquots onto fresh agar plates without the compound.

-

Incubate the plates.

-

The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.[11]

-

Antioxidant Capacity

Scientific Rationale: The phenolic hydroxyl group is a key pharmacophore for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals.[12] Cresol isomers have demonstrated effective scavenging of reactive oxygen species (ROS).[5] This section outlines protocols to quantify the free-radical scavenging and reducing potential of the title compound.

Experimental Protocols:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol.

-

In a 96-well plate, mix various concentrations of the test compound with the DPPH solution.[13]

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculate the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.[13]

-

Dilute the ABTS•+ solution with ethanol to a specific absorbance at 734 nm.

-

Mix various concentrations of the test compound with the ABTS•+ solution.

-

Measure the absorbance at 734 nm after a set incubation period.

-

Calculate the IC50 value, similar to the DPPH assay.

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay:

-

Prepare the FRAP reagent by mixing acetate buffer, TPTZ (2,4,6-tripyridyl-s-triazine) solution, and FeCl3·6H2O solution.

-

Mix the test compound with the FRAP reagent and incubate at 37°C.[13]

-

Measure the absorbance of the resulting blue-colored complex at 593 nm.

-

The antioxidant capacity is determined against a standard curve of FeSO4·7H2O.

-

Quantitative Data Summary (Hypothetical):

| Assay | Endpoint | Hypothetical Value (μM) |

| DPPH Scavenging | IC50 | To be determined |

| ABTS Scavenging | IC50 | To be determined |

| FRAP | Fe(II) Equivalents | To be determined |

Anti-inflammatory Activity

Scientific Rationale: Many phenolic compounds exhibit anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[14] The development of small molecules as anti-inflammatory agents is a major focus of drug discovery.[15][16] Given its structure, 5-Methyl-2-(trifluoromethyl)phenol warrants investigation for its potential to modulate inflammatory pathways.

Experimental Workflow:

Figure 2: Workflow for Anti-inflammatory Activity Assessment.

Protocols:

-

In Vitro COX Inhibition Assay:

-

Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

-

Incubate the respective enzyme with arachidonic acid (substrate) in the presence of various concentrations of the test compound.

-

Measure the production of prostaglandin H2 (PGH2) or other downstream products via colorimetric or fluorescent methods.

-

Calculate the IC50 for both COX-1 and COX-2 to determine potency and selectivity.

-

-

In Vitro Assay in Macrophages:

-

Culture a macrophage cell line (e.g., RAW 264.7).

-

Pre-treat cells with different concentrations of the test compound.

-

Stimulate inflammation by adding lipopolysaccharide (LPS).

-

After incubation (e.g., 24 hours), collect the cell supernatant.

-

Quantify nitric oxide (NO) production using the Griess reagent and measure pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.

-

-

In Vivo Carrageenan-Induced Paw Edema Model:

-

Administer the test compound orally or intraperitoneally to rodents (e.g., Wistar rats).[17]

-

After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar region of one hind paw to induce localized inflammation.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) post-carrageenan injection.[17]

-

Compare the increase in paw volume in the treated group to a vehicle control group to determine the percentage of edema inhibition.

-

TRP Channel Modulation

Scientific Rationale: Transient Receptor Potential (TRP) channels, particularly TRPA1 and TRPV1, are key sensors in nociceptive neurons and are validated targets for analgesic drugs.[18] The structurally related compound 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole is a known TRPA1 antagonist. This suggests that the simpler 5-Methyl-2-(trifluoromethyl)phenol scaffold could also interact with TRP channels.

Protocols:

-

Calcium Imaging Assay:

-

Culture cells heterologously expressing the human TRP channel of interest (e.g., HEK293-hTRPA1 or HEK293-hTRPV1).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[19]

-

Establish a baseline fluorescence reading using a fluorescence plate reader or microscope.

-

To test for antagonistic activity, pre-incubate the cells with the test compound, then add a known TRP channel agonist (e.g., mustard oil for TRPA1, capsaicin for TRPV1).

-

To test for agonistic activity, add the test compound directly to the cells.

-

Measure the change in intracellular calcium concentration by monitoring fluorescence. A reduction in the agonist-induced signal indicates antagonism.

-

-

Whole-Cell Patch-Clamp Electrophysiology:

-

For mechanistic validation, perform whole-cell patch-clamp recordings on the same cell lines.[20][21]

-

Hold the cell at a negative potential (e.g., -60 mV).

-

Apply a voltage ramp (e.g., -100 mV to +100 mV) to measure baseline currents.

-

Apply the specific TRP channel agonist to elicit a characteristic ion current.

-

Perfuse the cells with the test compound followed by the agonist to determine if the compound inhibits the agonist-induced current, confirming antagonism.[21]

-

Preliminary Toxicological Assessment

Scientific Rationale: While possessing therapeutic potential, phenolic compounds can also exhibit toxicity.[22] Cresols are known to be toxic, with the para-isomer often being the most potent, causing toxicity through the formation of reactive intermediates.[6][23] A preliminary assessment of cytotoxicity and acute toxicity is essential.

Protocols:

-

In Vitro Cytotoxicity (MTT Assay):

-

Seed a relevant cell line (e.g., HepG2, a human liver cell line) in a 96-well plate.

-

Treat the cells with a range of concentrations of 5-Methyl-2-(trifluoromethyl)phenol for 24-48 hours.

-

Add MTT reagent, which is converted to a colored formazan product by metabolically active cells.

-

Dissolve the formazan crystals and measure the absorbance.

-

Calculate the CC50 (concentration that causes 50% cytotoxicity).

-

-

In Vivo Acute Toxicity (e.g., Zebrafish Embryo Model):

-

Expose zebrafish embryos to a range of concentrations of the compound for up to 96 hours post-fertilization.[24]

-

Monitor for specific toxicological endpoints, including mortality, lack of somite formation, lack of heartbeat, and coagulation.

-

Determine the LC50 (lethal concentration for 50% of the embryos). This provides a rapid and ethical initial screen for in vivo toxicity.[24]

-

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven framework for the comprehensive evaluation of the biological activity of 5-Methyl-2-(trifluoromethyl)phenol. By systematically applying the detailed in vitro and in vivo protocols, researchers can elucidate its potential as an antimicrobial, antioxidant, anti-inflammatory, or neuromodulatory agent. The proposed workflows are designed to generate robust, quantitative data suitable for lead compound identification and optimization. Positive findings in these assays would warrant further investigation into the specific molecular mechanisms of action, detailed structure-activity relationship (SAR) studies, and more extensive preclinical safety and efficacy profiling.

References

-

A comparison was made to evaluate the ability of the most commonly used qualitative agar diffusion methods and a quantitative broth dilution assay to determine the antimicrobial activity of a plant extract and a variety of phenolic compounds. (n.d.). Scilit. Retrieved February 19, 2026, from [Link]

-

AISMPred: A Machine Learning Approach for Predicting Anti-Inflammatory Small Molecules. (2024). MDPI. [Link]

-

Chang, Y. C., et al. (2002). Scavenging property of three cresol isomers against H2O2, hypochlorite, superoxide and hydroxyl radicals. Journal of Endodontics, 28(10), 449-454. [Link]

-

Cresol. (n.d.). PubChem. Retrieved February 19, 2026, from [Link]

-

Phenol‐Based Antioxidants and the In Vitro Methods Used for Their Assessment. (2012). Comprehensive Reviews in Food Science and Food Safety, 11(1), 3-25. [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. (2022). Molecules, 27(19), 6618. [Link]

-

A Review on the Role of TRP Channels and Their Potential as Drug Targets: An Insight Into the TRP Channel Drug Discovery Methodologies. (2022). Frontiers in Pharmacology, 13, 872314. [Link]

-

Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. (2020). Molecules, 25(12), 2889. [Link]

-

Methods Used for Studying TRP Channel Functions in Sensory Neurons. (2007). Methods in Signal Transduction, 13, 13.4.1-13.4.15. [Link]

-

Electrophysiological Methods for the Study of TRP Channels. (2018). TRP Channels, 11.1-11.5. [Link]

-

InFlamPred: A Machine Learning Framework for Anti-Inflammatory Small Molecule Prediction. (2024). SSRN. [Link]

-

Phytochemical Properties and In Vitro Biological Activities of Phenolic Compounds from Flower of Clitoria ternatea L. (2022). Molecules, 27(19), 6432. [Link]

-

In silico, in vitro, and in vivo evaluation of the toxicity profile of natural phenolic compounds and synthesized bisphenols. (n.d.). University of Delaware. Retrieved February 19, 2026, from [Link]

-

Thompson, D. C., et al. (1994). Cresol isomers: comparison of toxic potency in rat liver slices. Toxicology and Applied Pharmacology, 125(1), 51-58. [Link]

- Oxidation of Few Substituted Phenols and Reaction Mechanism by Heterocyclic Pyrazinium Chlorochromate and its Biological Activity. (2022). ProQuest.

-

Natural Phenols. (2021). Encyclopedia. [Link]

-

Synthesis, Redox Properties and Antibacterial Activity of Hindered Phenols Linked to Heterocycles. (2020). Molecules, 25(10), 2399. [Link]

-

Phenolic Compounds with Antimicrobial Properties in Mushrooms Frequently Encountered in Temperate Deciduous Forests. (2025). Molecules, 30(21), 5432. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Pharmaceuticals, 15(11), 1381. [Link]

-

Antimicrobial activity of phenolic compounds isolated from Caesalpinia pulcherrima. (2022). BMC Complementary Medicine and Therapies, 22(1), 1-11. [Link]

-

Antimicrobial Properties of Phenolic Extracts against Nosocomial Drug Resistant Organisms. (2017). Journal of Pharmaceutical Research International, 1-7. [Link]

-

Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). Molecules, 28(15), 5789. [Link]

-

Obtaining substituted phenol derivatives with potential antimicrobial activity. (2022). Medical & Pharmaceutical Journal "Pulse". [Link]

- Phenol-Based Antioxidants and the In Vitro Methods Used for Their Assessment. (2012).

- Cresols. (2018).

- The Power of Fluorine: 3,5-Bis(trifluoromethyl)phenol in Modern Chemistry. (2026). Specialty Chemicals Magazine.

-

In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). Revista Dor, 20(1), 75-80. [Link]

-

Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. (2025). Journal of Food Biochemistry. [Link]

-

Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. (2021). Archives of Medical Science, 17(2), 472-485. [Link]

-

Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. (2023). Nature Communications, 14(1), 1-11. [Link]

-

Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. (2021). Journal of Inflammation Research, 14, 5715-5737. [Link]

- Toxicological Profile for Cresols. (1992).

-

Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022). Food Production, Processing and Nutrition, 4(1), 1-20. [Link]

-

Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (2015). Organic & Biomolecular Chemistry, 13(6), 1764-1771. [Link]

- TRP Channels: Methods and Protocols. (2018).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(15), 3456. [Link]

- The novel antioxidant activity method for phenolic compounds. (2014). Der Pharma Chemica, 6(1), 224-233.

- The Power of Embryo Toxicity Testing in Modern Toxicology. (2024). InVivo Biosystems.

-

Investigating the Roles of TRP Channels in Nociception and Analgesic Applications. (2023). Journal of Student Research. [Link]

- Extraction and characterization of phenolic compounds and their potential antioxidant activities. (2022).

-

Tentative Characterization of Novel Phenolic Compounds in Extra Virgin Olive Oils by Rapid-Resolution Liquid Chromatography Coupled with Mass Spectrometry. (2009). Journal of Agricultural and Food Chemistry, 57(23), 11140-11147. [Link]

-

In vivo detection of endogenous toxic phenolic compounds of intestine. (2024). Biosensors and Bioelectronics, 260, 116467. [Link]

- In-Vivo And Histological Toxicity Profiling Of A Natural Phenol: Phloretin. (2022).

- Toxicological Profile for Phenol. (1998).

-

Extraction, Characterization, and Bioactivity of Phenolic Compounds—A Case on Hibiscus Genera. (2023). Foods, 12(5), 987. [Link]

Sources

- 1. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Natural Phenols | Encyclopedia MDPI [encyclopedia.pub]

- 4. mdpi.com [mdpi.com]

- 5. Scavenging property of three cresol isomers against H2O2, hypochlorite, superoxide and hydroxyl radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cresol isomers: comparison of toxic potency in rat liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Obtaining substituted phenol derivatives with potential antimicrobial activity | Sokhraneva | Fine Chemical Technologies [finechem-mirea.ru]

- 8. Antimicrobial Properties of Phenolic Extracts against Nosocomial Drug Resistant Organisms [pubs.sciepub.com]

- 9. scilit.com [scilit.com]

- 10. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Investigating the Roles of TRP Channels in Nociception and Analgesic Applications | Young Scientist Journal | Vanderbilt University [wp0.vanderbilt.edu]

- 19. Frontiers | A Review on the Role of TRP Channels and Their Potential as Drug Targets_An Insight Into the TRP Channel Drug Discovery Methodologies [frontiersin.org]

- 20. Methods Used for Studying TRP Channel Functions in Sensory Neurons - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. atsdr.cdc.gov [atsdr.cdc.gov]

- 23. atsdr.cdc.gov [atsdr.cdc.gov]

- 24. invivobiosystems.com [invivobiosystems.com]

In-Depth Technical Guide: Starting Materials and Synthesis of 5-Methyl-2-(trifluoromethyl)phenol

Executive Summary

5-Methyl-2-(trifluoromethyl)phenol (CAS: 106877-38-7) is a high-value fluorinated building block used extensively in the synthesis of agrochemicals and pharmaceutical intermediates. Its structural uniqueness lies in the ortho-positioning of the trifluoromethyl (-CF₃) group relative to the hydroxyl (-OH) moiety, combined with a meta-methyl substitution. This specific substitution pattern imparts enhanced metabolic stability and lipophilicity to downstream scaffolds, making it a critical target for medicinal chemistry campaigns.

This guide provides a rigorous technical analysis of the primary starting materials and synthetic pathways for this compound. Unlike generic overviews, this document focuses on the causality of synthetic choices , process safety , and scalability , ensuring researchers can select the optimal route based on available resources and purity requirements.

Part 1: Retrosynthetic Analysis & Strategic Disconnections

To determine the most robust starting materials, we must first deconstruct the target molecule. The electronic properties of the trifluoromethyl group (strongly electron-withdrawing, meta-directing) and the hydroxyl group (strongly electron-donating, ortho/para-directing) create a "push-pull" system that dictates the synthetic strategy.

Strategic Disconnections

-

C–O Bond Formation (Disconnection A): Transforming an aniline precursor into a phenol via diazotization. This relies on the availability of the corresponding fluorinated aniline.

-

C–O Bond Formation (Disconnection B): Nucleophilic Aromatic Substitution (SₙAr) of a halo-arene. The ortho-CF₃ group activates the ring, facilitating the displacement of a halogen (Cl or F) by a hydroxide equivalent.

-

C–CF₃ Bond Formation (Disconnection C): Direct trifluoromethylation of m-cresol. While conceptually simple, this route often suffers from poor regioselectivity and is less common in industrial settings.

Retrosynthesis Diagram (Graphviz)

Caption: Retrosynthetic map identifying the three primary chemical precursors. Routes A and B are the industry standards for high-purity synthesis.

Part 2: Primary Starting Materials & Synthesis Protocols

Route A: Diazotization-Hydrolysis of 2-Amino-5-methylbenzotrifluoride

This is the most reliable method for laboratory and pilot-scale synthesis due to the high regiochemical fidelity of the starting material.

Starting Material Profile:

-

CAS: 87617-23-0

-

Synonyms: 4-Methyl-2-(trifluoromethyl)aniline; 5-Methyl-2-trifluoromethylaniline (Note: Naming conventions vary; verify structure: NH₂ at 1, CF₃ at 2, CH₃ at 5 relative to NH₂? Correction: Standard IUPAC for benzotrifluoride parent is 2-amino-5-methylbenzotrifluoride -> CF₃ at 1, NH₂ at 2, CH₃ at 5. This yields the correct phenol).

-

Purity Requirement: >98% (Isomeric impurities are difficult to separate after hydrolysis).

Detailed Protocol:

-

Acid Dissolution: Dissolve 2-amino-5-methylbenzotrifluoride (1.0 eq) in varying concentrations of H₂SO₄ (typically 30–40%). The CF₃ group reduces the basicity of the amine, requiring stronger acidic conditions for complete protonation compared to non-fluorinated anilines.

-

Diazotization: Cool the mixture to 0–5°C. Add aqueous NaNO₂ (1.1 eq) dropwise.

-

Critical Control Point: Maintain temperature <5°C to prevent decomposition of the diazonium salt into aryl cations which can couple to form azo-tars.

-

-

Hydrolysis (The "Sandmeyer-type" Hydroxylation):

-

Transfer the cold diazonium salt solution slowly into a boiling solution of dilute H₂SO₄ (10–15%) or a Cu(NO₃)₂/Cu₂O catalyst system.

-

Mechanism:[3] The N₂ group is an excellent leaving group. The high temperature promotes the formation of the aryl cation, which is immediately trapped by water.

-

-

Extraction: Steam distill or extract with dichloromethane (DCM). The product is a phenol and will be acidic; wash with water, not base, to avoid salt formation and loss in the aqueous layer.

Route B: SₙAr Hydrolysis of 2-Chloro-5-methylbenzotrifluoride

This route avoids the formation of potentially explosive diazonium salts, making it safer for large-scale manufacturing.

Starting Material Profile:

-

Reactivity: The ortho-CF₃ group is strongly electron-withdrawing, activating the C–Cl bond for nucleophilic attack.

Detailed Protocol:

-

Reagents: Use Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) as the nucleophile source.

-

Solvent System: A polar aprotic solvent is required to enhance the nucleophilicity of the hydroxide. DMSO (Dimethyl sulfoxide) or NMP (N-methyl-2-pyrrolidone) are standard.

-

Alternative: Use of phase transfer catalysts (e.g., TBAB) in a biphasic water/toluene system.

-

-

Reaction Conditions: Heat the mixture to 120–150°C.

-

Note: The reaction requires forcing conditions because the methyl group at position 5 is electron-donating, which slightly deactivates the ring compared to a simple o-chlorobenzotrifluoride.

-

-

Pd-Catalyzed Hydroxylation (Modern Approach): For milder conditions, use a Palladium catalyst (e.g., Pd₂(dba)₃) with a bulky ligand like tBuBrettPhos and KOH in 1,4-dioxane/water at 80–100°C. This ensures higher yields and fewer side products.[3]

Workflow Diagram: Diazotization Route

Caption: Step-by-step process flow for the conversion of the aniline precursor to the target phenol via diazonium intermediate.

Part 3: Technical Specifications & Comparative Analysis

When selecting a starting material, purity and impurity profiles are critical. The table below summarizes the key specifications for the two primary precursors.

Starting Material Specifications

| Property | 2-Amino-5-methylbenzotrifluoride | 2-Chloro-5-methylbenzotrifluoride |

| CAS Number | 87617-23-0 | 80245-27-8 |

| Molecular Weight | 175.15 g/mol | 194.58 g/mol |

| Physical State | Liquid/Low-melting solid | Liquid |

| Key Impurity | Isomeric anilines (difficult to separate) | Polychlorinated by-products |

| Handling Hazard | Toxic, potential sensitizer | Irritant, volatile |

| Storage | Inert atmosphere, cool, dark | Standard cool, dry storage |

Route Comparison: Yield vs. Scalability

| Feature | Route A (Diazotization) | Route B (SₙAr Hydrolysis) |

| Typical Yield | 75–85% | 60–80% (Higher with Pd-cat) |

| Atom Economy | Low (Loss of N₂, usage of excess acid) | High (Displacement of Cl) |

| Safety Profile | Moderate Risk: Diazonium salts are unstable; exotherms must be controlled.[3] | High Safety: Standard thermal reaction; no explosive intermediates. |

| Scalability | Good for batch <10kg; requires continuous flow for >100kg. | Excellent for multi-ton scale. |

| Cost | Lower raw material cost (Aniline is often cheaper). | Higher (Catalysts or high-temp solvents increase cost). |

Part 4: Emerging Technologies (m-Cresol Functionalization)

While the routes above rely on pre-functionalized aromatic rings, direct functionalization of 3-Methylphenol (m-Cresol) is an area of active research.

-

Method: Radical Trifluoromethylation.

-

Reagents: Langlois Reagent (CF₃SO₂Na) with an oxidant (TBHP) or Togni's Reagent.

-

Challenge: Regioselectivity. m-Cresol has three open positions (2, 4, and 6). Position 6 (which corresponds to position 2 in the target numbering) is sterically accessible, but separation from the 4-isomer (para to OH) is difficult and yield-limiting.

-

Status: Currently suitable only for academic exploration or when specific isomers can be separated cheaply.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 182387, Phenol, 2-fluoro-5-methyl-. Retrieved from [Link] (Note: Structural analog used for property estimation).

-

Royal Society of Chemistry (2015). Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. Retrieved from [Link] (Context on phenol functionalization).[9]

Sources

- 1. apichemistry.com [apichemistry.com]

- 2. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]

- 3. data.epo.org [data.epo.org]

- 4. Page loading... [guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-氯-4-甲基三氟甲苯,2-氯-4-甲基三氟甲苯物化性质,2-氯-4-甲基三氟甲苯用途_IDOCHEM,爱度化工网—专业的化工词典搜索引擎 [idochem.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 2-Chloro-5-methylbenzotrifluoride,80245-27-8 [rovathin.com]

- 9. Acid-promoted direct electrophilic trifluoromethylthiolation of phenols - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02633K [pubs.rsc.org]

potential applications of 5-Methyl-2-(trifluoromethyl)phenol in research

An In-depth Technical Guide to the Research Applications of 5-Methyl-2-(trifluoromethyl)phenol

Prepared for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl group (-CF3) is of particular importance, offering profound effects on a molecule's physicochemical and biological properties. This guide explores the untapped research potential of 5-Methyl-2-(trifluoromethyl)phenol, a molecule poised for significant contributions across various scientific disciplines. By dissecting its structural components—the trifluoromethyl group, the phenolic hydroxyl, and the methyl group—we will illuminate promising avenues for investigation. This document serves as a technical primer and a forward-looking roadmap for leveraging this compound in the development of novel therapeutics, advanced agrochemicals, and functional materials.

Introduction: The Significance of Trifluoromethyl-Substituted Phenols

The introduction of a trifluoromethyl group into a molecular scaffold is a well-established strategy for enhancing a compound's therapeutic potential.[1][2] This is attributed to the unique electronic properties and steric bulk of the -CF3 group, which can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase a drug's half-life and reduce patient dosing frequency.[1][3]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and enhance its binding to hydrophobic pockets in target proteins.[1]

-

Modulation of Acidity: As a strong electron-withdrawing group, the trifluoromethyl substituent increases the acidity of the phenolic hydroxyl group, which can influence its interaction with biological targets.[4]

-

Improved Binding Affinity: The unique steric and electronic nature of the -CF3 group can lead to more potent and selective interactions with target enzymes and receptors.[1]

Phenolic compounds themselves are a recurring motif in pharmaceuticals and natural products, known for their antioxidant, antimicrobial, and anticancer activities.[5][6] The combination of a trifluoromethyl group with a phenol, and specifically a cresol (methylphenol), presents a compelling scaffold for novel molecular design.

Physicochemical Properties of 5-Methyl-2-(trifluoromethyl)phenol

While specific experimental data for 5-Methyl-2-(trifluoromethyl)phenol is not extensively available in public databases, its properties can be predicted based on its structure and data from similar compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C8H7F3O | Based on chemical structure. |

| Molecular Weight | 176.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to light-colored liquid or low-melting solid. | Similar to other substituted phenols.[7] |

| Boiling Point | ~180-200 °C | Inferred from structurally related compounds.[8] |

| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | The trifluoromethyl group significantly increases lipophilicity.[1][9] |

| pKa (Acidic) | ~8.5 - 9.5 | The electron-withdrawing -CF3 group increases the acidity of the phenol compared to cresol.[8] |

Potential Research Applications

The unique structural features of 5-Methyl-2-(trifluoromethyl)phenol make it a versatile platform for a range of research applications.

Medicinal Chemistry: A Scaffold for Novel Therapeutics

5-Methyl-2-(trifluoromethyl)phenol can serve as a key starting material or a core scaffold for the development of new therapeutic agents.

Rationale: The trifluoromethyl group is a component of several approved anticancer drugs.[10] Its ability to enhance metabolic stability and cellular uptake makes it a valuable addition to cytotoxic compounds. The phenolic hydroxyl group can be a key interaction point with target proteins or a handle for further chemical modification.

Proposed Research Workflow:

Sources

- 1. mdpi.com [mdpi.com]

- 2. jelsciences.com [jelsciences.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. office2.jmbfs.org [office2.jmbfs.org]

- 7. 2-Fluoro-5-(trifluoromethyl)phenol | 141483-15-0 [chemicalbook.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

- 9. chemscene.com [chemscene.com]

- 10. benchchem.com [benchchem.com]

The Advent and Evolution of Trifluoromethylphenols: A Technical Guide for the Modern Scientist

Abstract

The introduction of the trifluoromethyl (CF₃) group into phenolic scaffolds has had a profound impact on medicinal chemistry and materials science. This guide provides a comprehensive technical overview of the discovery and history of trifluoromethylphenols, tracing their development from early, harsh synthetic methods to the sophisticated and selective protocols available to the modern researcher. We will delve into the causal nexus behind key experimental choices, offering field-proven insights into the evolution of trifluoromethylation strategies. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this critical class of molecules.

Genesis: The Precursor and the Dawn of an Era

The story of trifluoromethylphenols begins not with the phenol itself, but with its foundational precursor, benzotrifluoride. In 1892, the pioneering work of Frédéric Swarts established an early route to this crucial building block through the reaction of benzotrichloride with antimony fluoride.[1] This seminal work laid the groundwork for aromatic trifluoromethylation. By the 1930s, industrial giants like Kinetic Chemicals and IG Farben had refined this process, replacing the often-problematic antimony trifluoride with hydrogen fluoride (HF), a more scalable and cost-effective reagent.[1] This industrial advancement made benzotrifluoride and its derivatives more accessible, paving the way for further exploration of their chemical possibilities.

The first synthesis of an aryl trifluoromethyl ether was a significant milestone, achieved by L. Yagupol'skii in 1955.[2] This was accomplished by a chlorination/fluorination sequence starting from substituted anisoles, using reagents like anhydrous hydrogen fluoride or antimony trifluoride with antimony pentachloride.[2] This breakthrough demonstrated the feasibility of creating the Ar-O-CF₃ linkage and opened the door to the synthesis and investigation of trifluoromethylphenols.

Early Synthetic Strategies: The Challenge of Direct Trifluoromethylation

Early methods for the synthesis of trifluoromethylphenols were often indirect and relied on harsh reaction conditions, a necessity dictated by the inherent stability of the C-F bond and the difficulty of direct trifluoromethylation. The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aromatic ring, making direct electrophilic or nucleophilic substitution challenging.[3]

One of the most common early approaches involved the diazotization of trifluoromethylanilines followed by hydrolysis. This multi-step process, while effective, presented its own set of challenges, including the handling of potentially unstable diazonium salts and the need for carefully controlled reaction conditions to avoid unwanted side reactions.

Another early strategy involved the nucleophilic aromatic substitution of a halogen on a trifluoromethyl-substituted benzene ring with a hydroxyl group. However, this required strongly activated substrates (e.g., with nitro groups ortho or para to the halogen) or extreme conditions of high temperature and pressure with strong bases, which were often incompatible with the trifluoromethyl group itself.[4]

The Evolution of Synthetic Methodology: A Modern Toolkit

The limitations of early methods spurred the development of a diverse and sophisticated toolkit of trifluoromethylating reagents and protocols. This evolution has been driven by the increasing demand for trifluoromethylphenols as key intermediates in the pharmaceutical and agrochemical industries.[3]

The Rise of Electrophilic Trifluoromethylating Reagents

A major paradigm shift in the synthesis of trifluoromethylated compounds came with the development of electrophilic trifluoromethylating reagents. These "CF₃⁺" sources offered a more direct and often milder route to trifluoromethylated aromatics.

-

Yagupolskii's Reagents: Building on his early work, Yagupolskii and his group developed S-trifluoromethyl diarylsulfonium salts, which were effective for the trifluoromethylation of soft nucleophiles like thiophenolates.[5]

-

Umemoto Reagents: Teruo Umemoto and his colleagues introduced a series of powerful and shelf-stable electrophilic trifluoromethylating agents, such as S-(trifluoromethyl)dibenzothiophenium salts.[1][6] These reagents proved to be versatile for the trifluoromethylation of a wide range of nucleophiles.

-

Togni Reagents: A significant advancement came with the development of hypervalent iodine-based reagents by Antonio Togni and his research group.[6] These reagents are known for their high reactivity, good functional group tolerance, and ease of handling, making them widely used in modern organic synthesis.

Modern Protocols for Trifluoromethylphenol Synthesis

Contemporary methods for synthesizing trifluoromethylphenols often leverage these advanced reagents or employ optimized versions of older strategies.

This method remains a workhorse for the industrial-scale production of certain trifluoromethylphenols, particularly m-trifluoromethylphenol. Modern iterations often employ continuous flow reactors to improve safety and efficiency.[7]

Step-by-Step Methodology:

-

Salt Formation: m-Trifluoromethylaniline is reacted with an aqueous solution of sulfuric acid to form the corresponding sulfate salt. This step is often carried out at elevated temperatures (e.g., 80-100 °C) in a continuous flow system to prevent precipitation and ensure homogeneity.[7]

-

Diazotization: The aqueous solution of the aniline sulfate is then mixed with an aqueous solution of sodium nitrite in a continuous flow reactor at a controlled temperature (typically below 30°C) to form the diazonium salt.[8]

-

Hydrolysis: The resulting diazonium salt solution is then introduced into a hot (101-200 °C) aqueous solution, often containing copper sulfate, in a separate reactor.[7][8] The diazonium group is replaced by a hydroxyl group, yielding the desired m-trifluoromethylphenol.

-

Workup: The reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., toluene).[8] The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is typically purified by distillation.

A more recent and milder approach for the synthesis of aryl trifluoromethyl ethers, which can be seen as protected trifluoromethylphenols, involves a two-step process starting from the corresponding phenol.[9][10]

Step-by-Step Methodology:

-

Xanthate Formation: The starting phenol is reacted with an imidazolium methylthiocarbonothioyl salt in the presence of a mild base (e.g., potassium carbonate) in a suitable solvent like acetonitrile. This reaction is typically carried out at room temperature and proceeds in high yield to form the corresponding aryl xanthate.[9]

-

Oxidative Fluorination: The purified aryl xanthate is then subjected to oxidative fluorination. This can be achieved using a combination of a fluoride source (e.g., silver(I) fluoride) and an oxidant (e.g., 1,3-dichloro-5,5-dimethylhydantoin) in a solvent such as dichloromethane at low temperatures (-78 °C to room temperature). This step converts the xanthate group into a trifluoromethoxy group.

The Trifluoromethyl Group as a Bioisostere: A Paradigm in Drug Design

The surge in interest and synthetic development of trifluoromethylphenols is largely attributable to the unique properties the trifluoromethyl group imparts to a molecule, particularly in a medicinal chemistry context. The CF₃ group is often employed as a bioisostere for other chemical groups, most notably the methyl group and, in some cases, the nitro group.[5]

A bioisosteric replacement aims to maintain or enhance the desired biological activity of a compound while improving its physicochemical or pharmacokinetic properties. The trifluoromethyl group offers several advantages in this regard:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[11] This can significantly increase the half-life of a drug molecule.

-

Enhanced Lipophilicity: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and the blood-brain barrier.[10]

-

Modulation of Acidity: As a strong electron-withdrawing group, the CF₃ group increases the acidity of the phenolic proton, which can influence binding interactions with biological targets.[3]

-

Improved Binding Affinity: The unique electronic and steric properties of the CF₃ group can lead to more favorable interactions with protein binding pockets, enhancing the potency of a drug candidate.

A prime example of the successful application of a trifluoromethylphenol in drug design is Fluoxetine (Prozac). The synthesis of this widely used antidepressant starts with p-trifluoromethylphenol.[7] The presence of the trifluoromethyl group is crucial for its selective serotonin reuptake inhibitor (SSRI) activity.[7]

Conclusion and Future Outlook

The journey of trifluoromethylphenols from their conceptual beginnings with the synthesis of benzotrifluoride to their current status as indispensable building blocks in modern science is a testament to the relentless pursuit of synthetic innovation. The development of milder, more selective, and more efficient methods for their synthesis continues to be an active area of research. As our understanding of the intricate role of fluorine in molecular design deepens, we can anticipate the emergence of novel trifluoromethylating reagents and strategies, further expanding the applications of trifluoromethylphenols in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

- Ma, J.-A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146.

-

Wikipedia. (n.d.). Trifluoromethylation. Retrieved February 19, 2026, from [Link]

- Greco, M. N., Fruk, L., & Grether, U. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5396-5412.

- Yagupol'skii, L. M., & Fialkov, Y. A. (1955). A new method for the synthesis of aryl trifluoromethyl ethers. Zhurnal Obshchei Khimii, 25, 1431-1434.

- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Allyl-5-trifluoromethyl phenol. Retrieved February 19, 2026, from a relevant chemical synthesis guide.

- Zhejiang Weihua New Material Co., Ltd. (2020). Method for preparing m-trifluoromethylphenol.

- Bhowmick, A. C. (2021). Recent Development of Trifluoromethyl Reagents: A Review. Journal of Chemical Reviews, 3(1), 1-15.

- Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. The Journal of Organic Chemistry, 84(24), 15767-15776.

-

Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. University of California eScholarship. Retrieved from [Link]

- Eli Lilly and Company. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Kyushu University Institutional Repository.

- Eli Lilly and Company. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12).

- Qing, F.-L., & Zhang, X. (2016). Access to Aryl Trifluoromethyl Ethers by O-Carboxydifluoromethylation and Decarboxylative Fluorination. Organic Letters, 18(15), 3786-3789.

- A. Terfort, et al. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. Chemical Reviews Letters, 7, 742-753.

- Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers.

- Yoritate, M., Londregan, A. T., Lian, Y., & Hartwig, J. F. (2019). Sequential Xanthalation and O-Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers. Kyushu University Institutional Repository.

- UBE INDUSTRIES, LTD. (1999). Process for preparing 4-fluoro-3-trifluoromethylphenol. U.S.

- de Mattos, M. C., & de Oliveira, R. B. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Current Organic Chemistry, 28(2), 96-125.

- Studer, A. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 10.

- Begg, C. G., Grimmett, M. R., & Wethey, P. D. (1973). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1, 1135-1140.

- Potapov, A. S., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7035.

Sources

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 3. nbinno.com [nbinno.com]

- 4. Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Patent 0004447 [data.epo.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. data.epo.org [data.epo.org]

- 8. US5892126A - Process for preparing 4-fluoro-3-trifluoromethylphenol - Google Patents [patents.google.com]

- 9. Sequential Xanthalation and O‑Trifluoromethylation of Phenols: A Procedure for the Synthesis of Aryl Trifluoromethyl Ethers | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jelsciences.com [jelsciences.com]

Physicochemical Profiling of Substituted Trifluoromethylphenols: A Technical Guide for Drug Design

The following technical guide details the physicochemical properties of substituted trifluoromethylphenols.

Executive Summary

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry, often described as "privileged" due to its profound ability to modulate lipophilicity, metabolic stability, and binding affinity without drastically altering the steric footprint compared to an isopropyl group. When attached to a phenolic scaffold, the -CF₃ group creates a unique electronic and physicochemical environment.

This guide provides an in-depth analysis of trifluoromethylphenols (TFMPs) , specifically focusing on the isomeric differences between 2-, 3-, and 4-trifluoromethylphenol.[1][2][3] We analyze the competition between inductive electron withdrawal and intramolecular hydrogen bonding, and how these forces dictate acidity (pKa) and lipophilicity (LogP)—critical parameters for membrane permeability and target engagement.[1]

The Trifluoromethyl Effect: Electronic & Steric Fundamentals

To rationalize the behavior of TFMPs, one must first quantify the electronic influence of the -CF₃ moiety.[1] Unlike halogens (F, Cl, Br), which possess both electron-withdrawing inductive effects (-I) and electron-donating resonance effects (+R), the -CF₃ group is purely electron-withdrawing.[1][2]

Hammett Substituent Constants

The Hammett constants (

| Position | Substituent Constant ( | Electronic Effect |

| Meta ( | 0.43 | Purely Inductive (-I) |

| Para ( | 0.54 | Inductive (-I) + Hyperconjugation |

Key Insight: The higher

Acidity Modulation (pKa)

The acidity of the phenolic hydroxyl is paramount for solubility and protein binding. The -CF₃ group lowers the pKa of phenol (pKa

Isomeric Comparison

The experimental pKa values reveal a nuanced hierarchy driven by the balance of inductive stabilization of the anion (phenoxide) versus hydrogen-bond stabilization of the neutral phenol.[1]

| Isomer | Structure | Experimental pKa (aq) | Mechanistic Rationale |

| 4-Trifluoromethylphenol | Para | 8.68 | Strongest -I effect; no steric hindrance; maximum anion stabilization. |

| 2-Trifluoromethylphenol | Ortho | 8.95 | Strong -I effect is partially counteracted by intramolecular H-bonding (OH[1][2]···F) in the neutral form, which resists deprotonation. |

| 3-Trifluoromethylphenol | Meta | 9.08 | Weaker -I effect due to distance; no resonance contribution.[2] |

Data aggregated from BenchChem and potentiometric studies [1, 2].

The Ortho-Effect Anomaly

In 2-trifluoromethylphenol, the proximity of the hydroxyl proton to the fluorine atoms allows for a weak intramolecular hydrogen bond (approx. 2-3 kcal/mol).[1] This interaction stabilizes the neutral molecule. For the phenol to ionize, this H-bond must be broken, imposing an energetic penalty that slightly raises the pKa compared to the para isomer, despite the ortho position's closer inductive proximity.

Experimental Protocol: Potentiometric pKa Determination

Objective: Accurate determination of thermodynamic pKa values.

-

Preparation: Dissolve 5 mg of TFMP in 10 mL of degassed water (with <5% MeOH if solubility is poor).

-

Titrant: Standardized 0.1 M KOH (carbonate-free).

-

Apparatus: Automated titrator with a glass combination pH electrode (calibrated at pH 2.0, 7.0, 12.0).

-

Execution: Perform titration under inert

atmosphere at 25°C. -

Analysis: Plot pH vs. Volume. The inflection point (first derivative max) represents the equivalence point.[1] The pH at the half-equivalence point equals the pKa (Henderson-Hasselbalch).[1]

Lipophilicity and Membrane Permeability (LogP)[1][6]

The -CF₃ group is highly lipophilic (Hansch

LogP Values and Shielding

While all isomers show increased lipophilicity over phenol (LogP

-

4-TFMP (Para): LogP

2.4 – 2.6. The polar OH is fully exposed to solvent water. -

2-TFMP (Ortho): LogP

2.5 – 2.[1][2]8. The bulky -CF₃ group sterically shields the polar OH group, and the intramolecular H-bond reduces the OH group's ability to donate H-bonds to water.[1] This makes the molecule appear "greasier" to the solvent [3].

Visualizing Structure-Property Relationships (SPR)[1][2]

Figure 1: Structure-Property Relationship flow for trifluoromethylphenols.[1][2] The position of the substituent dictates the balance between acidity and lipophilicity.[1]

Metabolic Stability & Bioisosterism[6]

In drug discovery, TFMPs are often used as bioisosteres for chlorophenols or methylphenols to block metabolic soft spots.

-

Metabolic Blocking: The C-F bond energy (approx. 116 kcal/mol) renders the -CF₃ group inert to Cytochrome P450 oxidation.[1] Placing a -CF₃ at the para position (4-TFMP) effectively blocks hydroxylation at the most reactive site of the ring.[1]

-

Bioisosterism: The -CF₃ group volume (approx. 42 ų) is similar to an isopropyl group, but with inverted electronics.[1] This allows retention of steric fit while altering the electrostatic potential of the binding pocket.

Experimental Workflow: LogP Determination (Shake-Flask Method)

For precise lipophilicity measurement, the miniaturized shake-flask method is the gold standard, validated by HPLC.

Figure 2: Validated shake-flask protocol for LogP determination of fluorinated phenols.

References

-